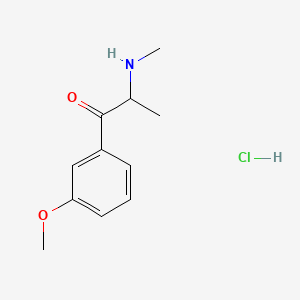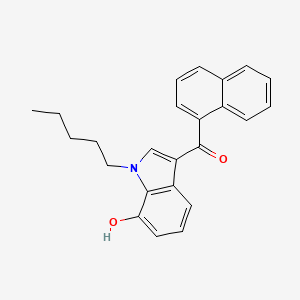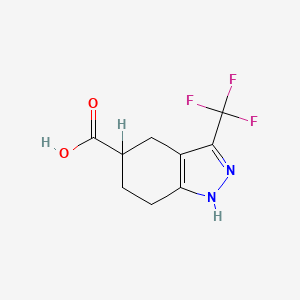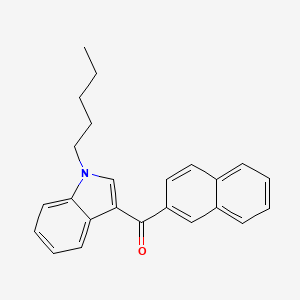
3-Methoxymethcathinone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxymethcathinone (hydrochloride) is a synthetic cathinone, a class of psychoactive substances that are structurally similar to amphetamines. It is a positional isomer of methedrone, with the methoxy group located at the 3-position on the phenyl ring rather than the 4-position. This compound is known for its stimulant properties and has been identified as an adulterant in various recreational drugs .
Mechanism of Action
3-Methoxymethcathinone (hydrochloride), also known as 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride, is a psychoactive compound . Here is an overview of its mechanism of action:
Target of Action
The primary target of 3-Methoxymethcathinone (hydrochloride) is the monoamine transporter . This transporter plays a crucial role in regulating the concentrations of monoamines, which are neurotransmitters that include dopamine, norepinephrine, and serotonin.
Mode of Action
3-Methoxymethcathinone (hydrochloride) acts as a substrate for the monoamine transporter . It potently inhibits the uptake of norepinephrine and displays more pronounced dopaminergic activity relative to serotonergic activity . This means that it increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission.
Biochemical Pathways
It is known that the compound’s action on the monoamine transporter can affect multiple pathways involving dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Factors such as route of administration, dose, and individual metabolism can influence these properties .
Action Environment
The action, efficacy, and stability of 3-Methoxymethcathinone (hydrochloride) can be influenced by various environmental factors. These can include the presence of other substances, the individual’s physiological state, and genetic factors. For example, the presence of certain enzymes can affect the metabolism of the compound, thereby influencing its potency and duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethcathinone (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a ketone through a Grignard reaction with methylmagnesium bromide, forming 1-(3-methoxyphenyl)-2-propanone.
Amination: The ketone is then subjected to reductive amination with methylamine, yielding 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-Methoxymethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxymethcathinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and risks as a psychoactive substance.
Industry: Utilized in forensic toxicology for the detection of designer drugs in biological samples.
Comparison with Similar Compounds
3-Methoxymethcathinone (hydrochloride) is similar to other synthetic cathinones such as:
Methedrone (4-Methoxymethcathinone): Differing only in the position of the methoxy group.
3-Methylmethcathinone: Similar structure but with a methyl group instead of a methoxy group.
3-Chloromethcathinone: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The unique positioning of the methoxy group at the 3-position in 3-Methoxymethcathinone (hydrochloride) results in distinct pharmacological properties compared to its isomers and analogs. This positional isomerism can lead to variations in potency, duration of action, and side effects .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-5-4-6-10(7-9)14-3;/h4-8,12H,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWCNBATYQYWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)OC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Thiazolo[5,4-f]indole](/img/structure/B594061.png)



![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid](/img/structure/B594069.png)
![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)



![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
